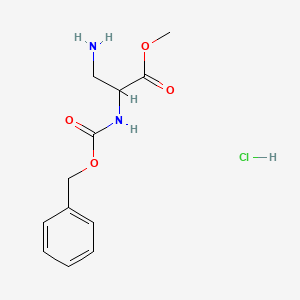
4-Methoxyphenyl 4-propylbenzoate
Vue d'ensemble
Description
4-Methoxyphenyl 4-propylbenzoate is a chemical compound with the molecular formula C17H18O3 and a molecular weight of 270.33 . It is a white to yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of 4-Methoxyphenyl 4-propylbenzoate consists of a propylbenzoate moiety attached to a methoxyphenyl group . The InChI code for this compound is 1S/C17H18O3/c1-3-4-13-5-7-14 (8-6-13)17 (18)20-16-11-9-15 (19-2)10-12-16/h5-12H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
4-Methoxyphenyl 4-propylbenzoate has a molecular weight of 270.32 g/mol . It has a topological polar surface area of 35.5 Ų . It has 6 rotatable bonds . The compound is a white to yellow powder or crystal .Applications De Recherche Scientifique
Application in Biomedical Research
Specific Scientific Field
Biomedical Research, specifically in the study of Store-Operated Calcium Entry (SOCE) assays .
Summary of the Application
The compound “4-Methoxyphenyl 4-propylbenzoate” is used in the synthesis of a probing tool for SOCE assays, known as “1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride”, or SKF-96365 .
Methods of Application or Experimental Procedures
The compound is synthesized in four steps with an overall yield of 9%. The structure of the final product, SKF-96365, is confirmed by 1H-, 13C-NMR, HRMS, and elemental analysis .
Results or Outcomes Obtained
SKF-96365 is the first identified inhibitor of the CRAC (Ca2+ release-activated Ca2+ channel), the archetypal SOCE channel. This imidazole derivative inhibited thapsigargin-induced SOCE in Jurkat cells with an IC50 of 12 μM in a dose-dependent manner .
Safety And Hazards
The safety information available indicates that 4-Methoxyphenyl 4-propylbenzoate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Propriétés
IUPAC Name |
(4-methoxyphenyl) 4-propylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-3-4-13-5-7-14(8-6-13)17(18)20-16-11-9-15(19-2)10-12-16/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCOVVDVVWZRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597948 | |
| Record name | 4-Methoxyphenyl 4-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 4-propylbenzoate | |
CAS RN |
50649-61-1 | |
| Record name | 4-Methoxyphenyl 4-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl benzo[d]oxazole-6-carboxylate](/img/structure/B1370154.png)


![(3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1370159.png)






![1-[(4-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1370179.png)

![2-[4-(2-Chlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1370185.png)